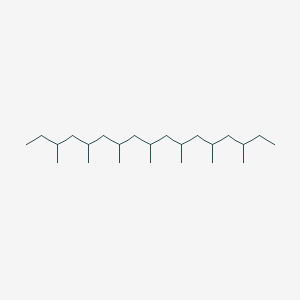

3,5,7,9,11,13,15-Heptamethylheptadecane

Description

3,5,7,9,11,13,15-Heptamethylheptadecane is a highly branched alkane characterized by seven methyl groups positioned at alternating carbon atoms along a 17-carbon backbone. This unique structure confers distinct physicochemical properties, including reduced crystallinity and enhanced thermal stability compared to linear alkanes. The compound is primarily studied in polymer science, where its branching influences material properties such as melting points and conformational flexibility. For instance, Tonelli (1978) utilized ¹³C-NMR to analyze the stereoisomers of this compound, revealing that its methyl substituents induce significant steric hindrance, altering polymer chain dynamics in polypropylene analogs .

Properties

CAS No. |

57456-66-3 |

|---|---|

Molecular Formula |

C24H50 |

Molecular Weight |

338.7 g/mol |

IUPAC Name |

3,5,7,9,11,13,15-heptamethylheptadecane |

InChI |

InChI=1S/C24H50/c1-10-18(3)12-20(5)14-22(7)16-24(9)17-23(8)15-21(6)13-19(4)11-2/h18-24H,10-17H2,1-9H3 |

InChI Key |

VBEFOJZIHKGUJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7,9,11,13,15-Heptamethylheptadecane typically involves the alkylation of heptadecane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptadecane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 3,5,7,9,11,13,15-Heptamethylheptadecane can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5,7,9,11,13,15-Heptamethylheptadecane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, resulting in the formation of less branched hydrocarbons.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts under high pressure and temperature.

Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.

Major Products Formed

Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.

Reduction: The major products are less branched alkanes.

Substitution: Halogenated derivatives of 3,5,7,9,11,13,15-Heptamethylheptadecane.

Scientific Research Applications

3,5,7,9,11,13,15-Heptamethylheptadecane has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the effects of branching on the physical and chemical properties of alkanes.

Biology: This compound is used in the study of lipid metabolism and the role of branched hydrocarbons in biological membranes.

Medicine: Research on its potential use as a biomarker for certain diseases and its interactions with biological macromolecules.

Industry: It is used as a lubricant additive and in the formulation of specialty chemicals due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 3,5,7,9,11,13,15-Heptamethylheptadecane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its branched structure allows for unique interactions with enzymes and receptors, potentially influencing metabolic pathways and signaling processes.

Comparison with Similar Compounds

Branched Alkanes

- 2,6,10,14-Tetramethylpentadecane : A less branched isomer with four methyl groups. Its linearity allows higher crystallinity, evidenced by a melting point of ~120°C and boiling point of 310°C . In contrast, 3,5,7,9,11,13,15-heptamethylheptadecane’s extensive branching lowers its melting point by ~18 K compared to polyethylene (PE) when incorporated into copolymers .

- (3Z,5Z,7Z,9Z,11Z,13Z,15Z)-Nonadeca-3,5,7,9,11,13,15-heptadien-1-ol: A polyunsaturated alcohol with seven double bonds.

Silsesquioxane Derivatives

- 1-(9-Decenyl)-3,5,7,9,11,13,15-heptaethylpentacyclosiloxane : A spherosiloxane copolymerized with ethylene. The heptaethyl substituents reduce the copolymer’s melting temperature (vs. PE) but improve thermostability in air due to the siloxane framework .

- 1-Chloro-3,5,7,9,11,13,15-heptacyclopentylsilsesquioxane : A chlorinated derivative with cyclopentyl groups. Its bulky structure (MW 936.00 g/mol) imparts rigidity, contrasting with the hydrocarbon flexibility of 3,5,7,9,11,13,15-heptamethylheptadecane .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Application |

|---|---|---|---|---|

| 3,5,7,9,11,13,15-Heptamethylheptadecane | 338.7 | ~95 (estimated) | ~340 (estimated) | Polymer modifiers, surfactants |

| 2,6,10,14-Tetramethylpentadecane | 268.5 | 120 | 310 | Analytical standards, lubricants |

| 1-Heptaethylpentacyclosiloxane | 1,032.3 | N/A | >350 | High-temperature copolymers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.